

Technical Support Center: Controlling Polydispersity in Polyfluorene Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,7-Diiodo-9H-fluorene

CAS No.: 16218-28-3

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Welcome to the technical support center for polyfluorene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with polyfluorenes and aiming to control their polydispersity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying principles governing polyfluorene polymerization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of polydispersity in polyfluorene synthesis.

Q1: What is polydispersity and why is it crucial to control it in polyfluorenes?

A1: Polydispersity, or the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average

molecular weight (M_w) to the number-average molecular weight (M_n). A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. In practice, synthetic polymers always have some degree of polydispersity.

For polyfluorenes, which are widely used in optoelectronic applications, controlling the PDI is critical because the molecular weight distribution directly impacts key material properties.^[1] A narrow PDI (typically below 1.5) leads to more predictable and uniform properties such as:

- **Solubility and Processability:** Polymers with a well-defined molecular weight are easier to process into uniform thin films, which is essential for device fabrication.
- **Optoelectronic Properties:** The effective conjugation length, which determines the electronic and photophysical properties of polyfluorenes, is influenced by the chain length. A narrow PDI ensures more consistent absorption and emission characteristics.^[2]
- **Morphology and Device Performance:** A well-controlled PDI can lead to improved solid-state packing and morphology, which in turn enhances charge transport and the overall performance and lifetime of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q2: What are the main polymerization methods for synthesizing polyfluorenes with low polydispersity?

A2: Traditional polycondensation methods like Suzuki and Yamamoto coupling reactions often proceed via a step-growth mechanism, which typically results in polymers with a broader PDI (usually >2.0).^[1] To achieve better control over polydispersity, chain-growth polymerization methods are preferred. These methods are often referred to as "living" or "controlled" polymerizations because they suppress chain termination and transfer reactions.^{[3][4]}

The most effective methods for synthesizing low-PDI polyfluorenes include:

- **Kumada Catalyst-Transfer Polycondensation (KCTP):** This is a powerful chain-growth method that utilizes a nickel catalyst. The catalyst "walks" along the polymer chain as it grows, leading to a controlled polymerization.^{[1][5][6][7][8]} KCTP can produce polyfluorenes with PDIs as low as 1.1–1.3.^[5]

- Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP): Similar to KCTP, this method employs a palladium catalyst that remains associated with the growing polymer chain, enabling a chain-growth mechanism.^{[9][10][11][12][13]} SCTP allows for the synthesis of well-defined polyfluorenes with controlled molecular weights and narrow PDIs.^{[9][11][12][13]}
- Grignard Metathesis (GRIM) Polymerization: This method can also proceed via a chain-growth mechanism under specific reaction conditions, yielding polyfluorenes with PDIs below 1.2.^{[14][15]}

Q3: How does monomer purity affect the polydispersity of polyfluorenes?

A3: Monomer purity is a critical factor that can significantly impact the outcome of the polymerization and the resulting PDI. Impurities in the monomer can act as chain-terminating agents or interfere with the catalyst, leading to a loss of control over the polymerization process and a broader PDI.

For instance, monofunctional impurities can cap the growing polymer chains, preventing further propagation and resulting in a higher proportion of shorter chains. Other impurities might react with the catalyst, deactivating it and leading to an incomplete reaction or the initiation of new chains at different times, both of which broaden the molecular weight distribution. Therefore, rigorous purification of monomers before polymerization is essential for achieving a low PDI.^{[16][17]}

Q4: Can I control the polydispersity of polyfluorenes after polymerization?

A4: Yes, it is possible to narrow the PDI of a polyfluorene sample after it has been synthesized. This is typically achieved through fractionation techniques, which separate the polymer into fractions with narrower molecular weight distributions. Common fractionation methods include:

- Preparative Size-Exclusion Chromatography (SEC): This is a powerful technique that separates polymer chains based on their hydrodynamic volume. It can be used to isolate fractions with very narrow PDIs.

- Solvent/Non-solvent Fractionation: This method relies on the differential solubility of polymer chains of different lengths. By carefully adding a non-solvent to a polymer solution, fractions with different molecular weights can be precipitated sequentially.[18][19][20]
- Temperature Rising Elution Fractionation (TREF): This technique is particularly useful for semi-crystalline polymers and separates them based on their crystallizability, which is related to their molecular weight.[21]

While effective, these post-polymerization methods can be time-consuming and may result in a lower overall yield of the desired polymer fraction. Therefore, controlling the PDI during the polymerization process itself is generally the preferred strategy.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the synthesis of polyfluorenes with controlled polydispersity.

Issue 1: High Polydispersity (PDI > 1.5) in a Kumada Catalyst-Transfer Polycondensation (KCTP)

Potential Cause	Explanation	Recommended Solution
Impure Monomer	As discussed in the FAQs, impurities in the monomer can disrupt the chain-growth mechanism of KCTP.	1. Recrystallize the monomer: Multiple recrystallizations may be necessary to remove impurities. 2. Column chromatography: This can be an effective method for purifying the monomer. 3. Sublimation: For volatile monomers, sublimation can be a highly effective purification technique.
Inefficient Catalyst Transfer	The "living" nature of KCTP relies on the efficient intramolecular transfer of the nickel catalyst to the propagating chain end. If this transfer is slow or inefficient, the polymerization may deviate from a chain-growth mechanism. ^{[5][7]}	1. Optimize the ligand: The choice of ligand for the nickel catalyst is crucial. Ligands like 1,3-bis(diphenylphosphino)propane (dppp) have been shown to be effective for the KCTP of fluorene monomers. ^{[1][5][6][7][8]} Experiment with different ligands to find the optimal one for your specific monomer. 2. Adjust the reaction temperature: The rate of catalyst transfer can be temperature-dependent. Carefully controlling the reaction temperature can help to ensure efficient catalyst transfer.
Presence of Water or Oxygen	KCTP is highly sensitive to water and oxygen, which can quench the Grignard reagent and deactivate the catalyst.	1. Use anhydrous solvents and reagents: Ensure that all solvents and reagents are rigorously dried before use. 2. Perform the reaction under an

inert atmosphere: Use a glovebox or Schlenk line techniques to maintain an inert atmosphere of argon or nitrogen throughout the reaction.

Incorrect Monomer-to-Catalyst Ratio

The molecular weight of the resulting polymer in a controlled polymerization is determined by the ratio of monomer to catalyst. An incorrect ratio can lead to a loss of control over the polymerization.

1. Accurately measure all reagents: Use precise weighing and volumetric techniques to ensure the correct stoichiometry. 2. Optimize the ratio: The optimal monomer-to-catalyst ratio may vary depending on the specific monomer and desired molecular weight. Systematically vary the ratio to find the optimal conditions for your system.

Issue 2: Bimodal or Multimodal Molecular Weight Distribution in a Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP)

Potential Cause	Explanation	Recommended Solution
Catalyst Dissociation	<p>In SCTP, the palladium catalyst should remain associated with the growing polymer chain. If the catalyst dissociates, it can initiate new polymer chains, leading to a multimodal molecular weight distribution. [11]</p>	<p>1. Choose the right catalyst and ligand: Certain palladium catalysts and ligands, such as those based on tBu3P, have been shown to promote better catalyst-transfer and reduce dissociation.[12][13] 2. Control the reaction temperature: Higher temperatures can sometimes increase the rate of catalyst dissociation. Running the polymerization at a lower temperature may help to mitigate this issue.</p>
Slow Initiation	<p>For a narrow PDI, the rate of initiation should be much faster than the rate of propagation.[3] If initiation is slow, new chains will be initiated throughout the course of the reaction, resulting in a broad or multimodal distribution.</p>	<p>1. Use a pre-catalyst: Using a pre-catalyst that rapidly generates the active catalytic species can help to ensure fast and efficient initiation. 2. Optimize the base: The choice of base can influence the rate of the transmetalation step, which is part of the initiation process. Experiment with different bases to find one that promotes rapid initiation.</p>
Side Reactions	<p>Side reactions, such as homocoupling of the boronic acid or ester, can lead to the formation of oligomers and broaden the molecular weight distribution.</p>	<p>1. Optimize the reaction conditions: Carefully control the stoichiometry, temperature, and reaction time to minimize side reactions. 2. Use a suitable base: The choice of base can also influence the extent of side reactions. Weaker bases are sometimes</p>

preferred to minimize
homocoupling.

Issue 3: Low Molecular Weight and High Polydispersity in a Grignard Metathesis (GRIM) Polymerization

Potential Cause	Explanation	Recommended Solution
Chain Termination Reactions	Although GRIM polymerization can proceed via a chain-growth mechanism, chain termination reactions can still occur, leading to low molecular weight polymers with a broad PDI.	<ol style="list-style-type: none">1. Control the reaction temperature: Lowering the reaction temperature can sometimes suppress chain termination reactions.[15]2. Use a suitable catalyst: The choice of nickel catalyst can influence the rate of chain termination. Ni(dppp)Cl₂ is a commonly used catalyst for the GRIM polymerization of fluorene monomers.[15]
Incomplete Monomer Conversion	If the polymerization is stopped before all of the monomer has been consumed, the resulting polymer will have a lower molecular weight and a broader PDI.	<ol style="list-style-type: none">1. Monitor the reaction progress: Use techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to monitor the consumption of the monomer.2. Allow for sufficient reaction time: Ensure that the reaction is allowed to proceed for a sufficient amount of time to achieve high monomer conversion.
Poor Monomer Quality	The quality of the Grignard reagent is crucial for a successful GRIM polymerization.	<ol style="list-style-type: none">1. Prepare the Grignard reagent fresh: It is best to prepare the Grignard reagent immediately before use.2. Titrate the Grignard reagent: Titrate the Grignard reagent to determine its exact concentration before adding it to the polymerization reaction.

Part 3: Experimental Protocols and Data

This section provides a detailed experimental protocol for a common method used to synthesize low-PDI polyfluorenes, along with a table summarizing typical PDI values for different polymerization techniques.

Protocol: Synthesis of Poly(9,9-dioctylfluorene) via Kumada Catalyst-Transfer Polycondensation (KCTP)

This protocol is adapted from established literature procedures.^{[1][5]}

Materials:

- 2,7-Dibromo-9,9-dioctylfluorene
- Magnesium turnings
- 1,2-Dibromoethane
- Nickel(II) acetylacetonate (Ni(acac)₂)
- 1,3-Bis(diphenylphosphino)propane (dppp)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous toluene
- Hydrochloric acid (HCl), 2 M
- Methanol
- Argon or nitrogen gas

Procedure:

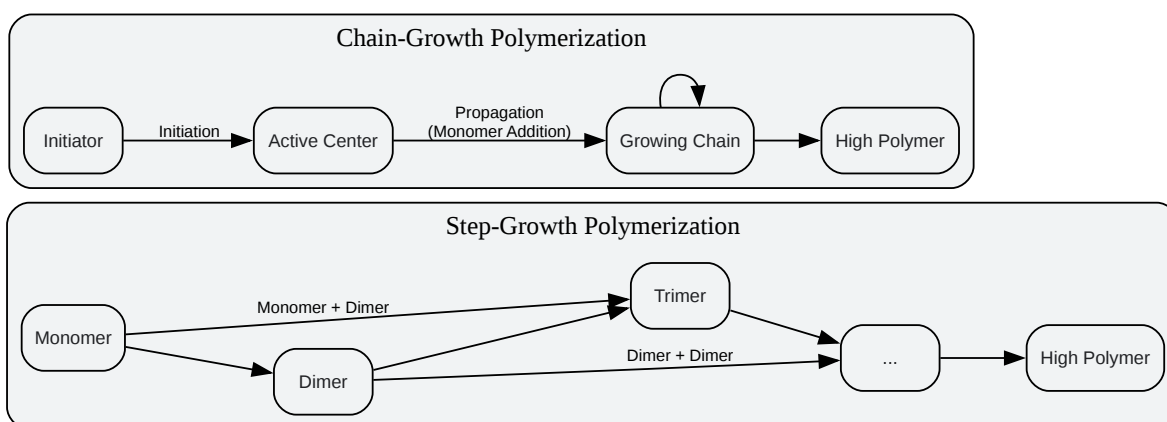
- Grignard Reagent Formation:
 - In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings.

- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
- Dissolve 2,7-dibromo-9,9-dioctylfluorene in anhydrous THF and add it dropwise to the activated magnesium turnings.
- Stir the reaction mixture at room temperature until the magnesium has been consumed.
- Polymerization:
 - In a separate Schlenk flask, dissolve Ni(acac)₂ and dppp in anhydrous toluene under an inert atmosphere.
 - Cool the catalyst solution to 0 °C.
 - Slowly add the freshly prepared Grignard reagent to the catalyst solution at 0 °C.
 - Allow the reaction to stir at 0 °C for the desired amount of time. The progress of the polymerization can be monitored by taking aliquots and analyzing them by GPC.
- Work-up:
 - Quench the polymerization by adding 2 M HCl.
 - Separate the organic layer and wash it with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate and filter.
 - Concentrate the solution and precipitate the polymer by adding it to methanol.
 - Collect the polymer by filtration and dry it under vacuum.

Table: Typical Polydispersity Index (PDI) Values for Different Polyfluorene Synthesis Methods

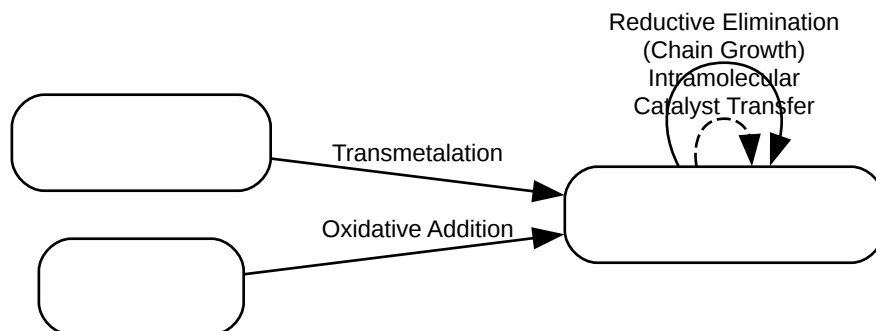
Polymerization Method	Typical PDI Range	Reference(s)
Suzuki Polycondensation (Step-Growth)	2.0 - 4.0	[22][23][24][25][26][27]
Yamamoto Polycondensation (Step-Growth)	> 2.0	[28][29]
Kumada Catalyst-Transfer Polycondensation (KCTP)	1.1 - 1.3	[1][5][6][7]
Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP)	1.2 - 1.5	[9][10][11][12][13]
Grignard Metathesis (GRIM) Polymerization (Chain-Growth)	< 1.2	[14][15]
Living Anionic Polymerization	< 1.1	[30]

Visualization of Polymerization Mechanisms



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Caption: Comparison of Step-Growth and Chain-Growth Polymerization Mechanisms.



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Caption: Simplified Mechanism of Kumada Catalyst-Transfer Polycondensation (KCTP).

References

- McCullough, R. D., & Williams, V. (n.d.). Chain-Growth Synthesis of Polyfluorenes with Low Polydispersities, Block Copolymers of Fluorene, and End-Capped Polyfluorenes: Toward New Optoelectronic Materials. *Macromolecules*.
- Yokozawa, T., et al. (n.d.). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki–Miyaura Coupling Reaction from an Externally Added Initiator Unit. *Journal of the American Chemical Society*.
- Geng, Y., et al. (2012). Controlled Synthesis of Polyfluorenes via Kumada Catalyst Transfer Polycondensation with Ni(acac)₂/dppp as the Catalyst. *Macromolecules*.
- Geng, Y., et al. (n.d.). Controlled Synthesis of Polyfluorenes via Kumada Catalyst Transfer Polycondensation with Ni(acac)₂/dppp as the Catalyst. *Macromolecules*.
- Yokozawa, T., et al. (n.d.). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki–Miyaura Coupling Reaction from an Externally Added Initiator Unit. AWS.
- Sui, A., et al. (2015). Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands. *Polymer Chemistry*.
- N/A. (n.d.). Grignard Metathesis Chain-Growth Polymerization for Polyfluorenes. Request PDF.
- Geng, Y., et al. (2012). Controlled Synthesis of Polyfluorenes via Kumada Catalyst Transfer Polycondensation with Ni(acac)₂/dppp as the Catalyst. *American Chemical Society*.
- Sui, A., et al. (n.d.). Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands. *Polymer Chemistry* (RSC Publishing).
- McCullough, R. D., & Williams, V. (2010). Chain-Growth Synthesis of Polyfluorenes with Low Polydispersities, Block Copolymers of Fluorene, and End-Capped Polyfluorenes: Toward

New Optoelectronic Materials. *Macromolecules*.

- N/A. (n.d.). Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes. *American Chemical Society*.
- N/A. (2022). Full article: Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes.
- Kleine, A., et al. (n.d.). Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization of Structural and Reaction Parameters on Molar Mass, Dispersity, and Yield. *ACS Polymers Au*.
- N/A. (n.d.). Controlled Synthesis of Functional Polyfluorenes. *TSpace*.
- Kleine, A., et al. (n.d.). Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization of Structural and Reaction Parameters on Molar Mass, Dispersity, and Yield. *ACS Polymers Au*.
- Kleine, A., et al. (n.d.). Global analysis of polyfluorene via AB-type Suzuki–Miyaura polymerization: Empirical and mechanistical rationalization of structural and reaction parameters on molar mass, dispersity and yield. *ChemRxiv*.
- Klaerner, G., & Miller, R. D. (n.d.). Polyfluorene Derivatives: Effective Conjugation Lengths from Well-Defined Oligomers. *Macromolecules*.
- N/A. (n.d.). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. *PMC - NIH*.
- N/A. (n.d.). Controlled/Living Polymerization Toward Conjugated Polymers. Request PDF.
- N/A. (n.d.). Living polymerization. *Wikipedia*.
- Geng, Y., & Wang, F. (n.d.). Iterative Binomial Synthesis of Monodisperse Polyfluorenes up to 64-mers and Their Chain-Length-Dependent Properties. Request PDF - *ResearchGate*.
- N/A. (n.d.). Improving color purity and stability in a blue emitting polyfluorene by monomer purification.
- N/A. (2013). Polyfluorenes. *Conjugated Polymers: A Practical Guide to Synthesis*.
- N/A. (n.d.). Synthesis of polyfluorene derivatives through polymer reaction. Request PDF.
- N/A. (n.d.). Polyfluorene–poly(ethylene oxide) diblock copolymers: synthesis and electron transport behavior. *RSC Publishing*.
- *Chemistry For Everyone*. (n.d.). What Is The Polydispersity Index In Living Polymerization?.
- N/A. (1994). Introduction of Living Polymerization. *Living and/or Controlled Polymerization*. DTIC.
- N/A. (n.d.). Living Anionic Polymerization of Styrene Derivatives para -Substituted with π -Conjugated Oligo(fluorene) Moieties. Request PDF - *ResearchGate*.
- N/A. (n.d.). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. *PMC - NIH*.
- WEE-Solve. (n.d.). POLYMER FRACTIONATION / PURIFICATION Alteration of the molecular weight distribution.

- N/A. (2021). Chain Conformation Control of Fluorene-Benzothiadiazole Copolymer Light-Emitting Diode Efficiency and Lifetime. ACS Applied Materials & Interfaces.
- Polymer Char. (n.d.). Fractionation of Polymers by Molar Mass. Analytical Services.
- N/A. (n.d.). Fractionation of polymer. PPTX - Slideshare.
- N/A. (n.d.). The four strategies by which the dispersity of a polymer can be.... Download Scientific Diagram - ResearchGate.
- N/A. (n.d.). Synthesis and characterization of polyfluorene-based photoelectric materials: The effect of coil segment on the spectral stability. Request PDF - ResearchGate.
- N/A. (2024). Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. MDPI.
- N/A. (2024). Large Enhancement of Photoluminescence Obtained in Thin Polyfluorene Films of Optimized Microstructure. PMC - NIH.
- Polymer Char. (n.d.). Crystallization Analysis Fractionation: A new technique for the analysis of branching distribution in polyolefins.
- N/A. (n.d.). Emission color tuning of copolymers containing polyfluorene, benzothiadiazole, porphyrin derivatives. Request PDF - ResearchGate.
- Dong Group. (2015). Ni or Pd Catalyst for Synthesis of Conjugated Polymers.
- N/A. (n.d.). Improvement of color purity in blue-emitting polyfluorene by copolymerization with dibenzothiophene. Journal of Materials Chemistry (RSC Publishing).
- Du, X., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer Bulletin.
- N/A. (n.d.). Green light-emitting polyfluorenes with improved color purity incorporated with 4,7-diphenyl-2,1,3-benzothiadiazole moieties. Xi'an Jiaotong University.

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Sources

- [1. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [2. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [3. Living polymerization - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [4. apps.dtic.mil](https://apps.dtic.mil) [apps.dtic.mil]

- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
- [7. Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis\(diarylphosphino\)propanes as ligands - Polymer Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [8. Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis\(diarylphosphino\)propanes as ligands - Polymer Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [9. pubs.acs.org \[pubs.acs.org\]](#)
- [10. pstorage-ac6854636.s3.amazonaws.com \[pstorage-ac6854636.s3.amazonaws.com\]](#)
- [11. pubs.acs.org \[pubs.acs.org\]](#)
- [12. pubs.acs.org \[pubs.acs.org\]](#)
- [13. chemrxiv.org \[chemrxiv.org\]](#)
- [14. Collection - Chain-Growth Synthesis of Polyfluorenes with Low Polydispersities, Block Copolymers of Fluorene, and End-Capped Polyfluorenes: Toward New Optoelectronic Materials - Macromolecules - Figshare \[acs.figshare.com\]](#)
- [15. pubs.acs.org \[pubs.acs.org\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de \[springerprofessional.de\]](#)
- [18. wee-solve.de \[wee-solve.de\]](#)
- [19. Fractionation of Polymers by Molar Mass | Analytical Services - Polymer Char \[polymerchar.com\]](#)
- [20. Fractionation of polymer | PPTX \[slideshare.net\]](#)
- [21. Crystallization Analysis Fractionation: A new technique for the analysis of branching distribution in polyolefins - Polymer Char \[polymerchar.com\]](#)
- [22. Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes - American Chemical Society \[acs.digitellinc.com\]](#)
- [23. tandfonline.com \[tandfonline.com\]](#)
- [24. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [25. researchgate.net \[researchgate.net\]](#)
- [26. researchgate.net \[researchgate.net\]](#)
- [27. Green light-emitting polyfluorenes with improved color purity incorporated with 4,7-diphenyl-2,1,3-benzothiadiazole moieties - Xi'an Jiaotong University \[scholar.xjtu.edu.cn:443\]](#)
- [28. books.rsc.org \[books.rsc.org\]](#)
- [29. gbdong.cm.utexas.edu \[gbdong.cm.utexas.edu\]](#)
- [30. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Support Center: Controlling Polydispersity in Polyfluorene Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095127/docs#technical-support-center-controlling-polydispersity-in-polyfluorene-synthesis\]](https://www.benchchem.com/product/b095127/docs#technical-support-center-controlling-polydispersity-in-polyfluorene-synthesis)

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